molecular formula C7Cl2F4O B1586636 3-Chloro-2,4,5,6-tetrafluorobenzoyl chloride CAS No. 292621-58-0

3-Chloro-2,4,5,6-tetrafluorobenzoyl chloride

Cat. No.: B1586636
CAS No.: 292621-58-0
M. Wt: 246.97 g/mol
InChI Key: GNXAQPALNSLOBK-UHFFFAOYSA-N
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Description

3-Chloro-2,4,5,6-tetrafluorobenzoyl chloride is a halogenated aromatic compound characterized by the presence of chlorine and fluorine atoms on a benzene ring. This compound is known for its high reactivity and utility in various chemical synthesis processes.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Chloro-2,4,5,6-tetrafluorobenzoyl chloride typically involves the chlorination and fluorination of benzene derivatives. One common method is the electrophilic aromatic substitution reaction, where benzene is first chlorinated to form 3-chlorobenzene, followed by fluorination to introduce the additional fluorine atoms.

Industrial Production Methods: In an industrial setting, the compound is produced through continuous flow processes that ensure high purity and yield. The reaction conditions are carefully controlled to optimize the substitution reactions, and the use of catalysts can enhance the efficiency of the process.

Chemical Reactions Analysis

Types of Reactions: 3-Chloro-2,4,5,6-tetrafluorobenzoyl chloride undergoes various types of chemical reactions, including:

  • Oxidation: The compound can be oxidized to form corresponding carboxylic acids or esters.

  • Reduction: Reduction reactions can lead to the formation of different derivatives.

  • Substitution: Substitution reactions are common, where the chlorine or fluorine atoms can be replaced by other functional groups.

Common Reagents and Conditions:

  • Oxidation reactions often use oxidizing agents like potassium permanganate or chromic acid.

  • Reduction reactions may involve hydrogenation with palladium catalysts.

  • Substitution reactions typically require strong nucleophiles or electrophiles, depending on the desired substitution.

Major Products Formed:

  • Carboxylic acids and esters from oxidation reactions.

  • Reduced derivatives from reduction reactions.

  • Various substituted benzene derivatives from substitution reactions.

Scientific Research Applications

3-Chloro-2,4,5,6-tetrafluorobenzoyl chloride is widely used in scientific research due to its reactivity and versatility:

  • Chemistry: It serves as a building block for the synthesis of complex organic molecules.

  • Biology: The compound is used in the study of enzyme inhibitors and receptor binding assays.

  • Medicine: It is employed in the development of pharmaceuticals, particularly in the design of new drugs.

  • Industry: The compound finds applications in the production of agrochemicals and advanced materials.

Mechanism of Action

The mechanism by which 3-Chloro-2,4,5,6-tetrafluorobenzoyl chloride exerts its effects involves its high reactivity with nucleophiles and electrophiles. The compound can act as an electrophile in substitution reactions, targeting specific molecular sites to form new bonds. The molecular targets and pathways involved depend on the specific application and reaction conditions.

Comparison with Similar Compounds

3-Chloro-2,4,5,6-tetrafluorobenzoyl chloride is unique due to its combination of chlorine and fluorine atoms, which impart distinct chemical properties. Similar compounds include:

  • 3-Bromo-2,4,5,6-tetrafluorobenzoyl chloride: Similar structure but with bromine instead of chlorine.

  • 2,4,5,6-Tetrafluorobenzoyl chloride: Lacks the chlorine atom, resulting in different reactivity.

  • 3-Chloro-2,4,5,6-pentafluorobenzoyl chloride: Contains an additional fluorine atom, altering its chemical behavior.

These compounds share similarities in their halogenated benzene rings but differ in their reactivity and applications due to the variations in halogen atoms.

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Properties

IUPAC Name

3-chloro-2,4,5,6-tetrafluorobenzoyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7Cl2F4O/c8-2-3(10)1(7(9)14)4(11)6(13)5(2)12
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GNXAQPALNSLOBK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1(=C(C(=C(C(=C1F)Cl)F)F)F)C(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7Cl2F4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40382534
Record name 3-Chloro-2,4,5,6-tetrafluorobenzoyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40382534
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

246.97 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

292621-58-0
Record name Benzoyl chloride, 3-chloro-2,4,5,6-tetrafluoro-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=292621-58-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Chloro-2,4,5,6-tetrafluorobenzoyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40382534
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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